N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034369-70-3
VCID: VC7691490
InChI: InChI=1S/C14H12N4O3/c1-9-7-10(18-21-9)14(19)17-8-11-13(16-5-4-15-11)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,17,19)
SMILES: CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Molecular Formula: C14H12N4O3
Molecular Weight: 284.275

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

CAS No.: 2034369-70-3

VCID: VC7691490

Molecular Formula: C14H12N4O3

Molecular Weight: 284.275

* For research use only. Not for human or veterinary use.

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide - 2034369-70-3

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound with potential applications in pharmaceutical and chemical research. This compound features a fusion of furan, pyrazine, and isoxazole rings, which are known for their bioactive properties. Its structure suggests potential utility in drug discovery due to the combination of aromatic and heteroaromatic systems.

Synthesis

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multistep reactions:

  • Formation of the Furan-Pyrazine Intermediate:

    • A furan derivative is reacted with a pyrazine precursor under controlled conditions to form the furan-pyrazine core.

  • Introduction of the Isoxazole Ring:

    • The methyl-isoxazole moiety is introduced via cyclization reactions using appropriate reagents such as hydrazines or nitriles.

  • Amide Coupling:

    • The final step involves coupling the intermediate with an amide precursor using reagents like carbodiimides or coupling agents (e.g., EDCI or DCC).

These steps are optimized to ensure high yields and purity.

Biological Significance

The compound's structure suggests several potential biological activities:

  • Antimicrobial Properties:

    • Compounds containing furan and pyrazine rings have demonstrated antimicrobial activity by disrupting bacterial cell walls or interfering with DNA replication.

  • Anti-inflammatory Potential:

    • The presence of an amide group and heterocyclic systems may inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), reducing inflammation.

  • Anticancer Activity:

    • Isoxazole derivatives are known for their cytotoxic effects on tumor cells by inducing apoptosis or inhibiting cell proliferation pathways.

Analytical Characterization

The compound can be characterized using advanced analytical techniques:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments within the molecule.
Mass Spectrometry (MS)Confirms molecular weight and structural fragments.
IR SpectroscopyDetects functional groups like amides and aromatic rings.

Research Findings

Studies on similar compounds indicate promising pharmacological profiles:

  • Pyrazine derivatives have been explored for their antimicrobial and anti-inflammatory activities .

  • Furan-containing molecules often exhibit antifungal and anticancer properties .

  • Isoxazoles are widely studied for their role in enzyme inhibition, making them candidates for drug development .

Applications

Given its structure, this compound has potential applications in:

  • Drug Discovery:

    • As a lead compound for designing inhibitors targeting bacterial or cancer-related enzymes.

  • Material Science:

    • Heterocyclic compounds like this one can be used in organic electronics or as ligands in coordination chemistry.

  • Synthetic Chemistry:

    • It can serve as a precursor for synthesizing more complex molecules with tailored properties.

CAS No. 2034369-70-3
Product Name N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide
Molecular Formula C14H12N4O3
Molecular Weight 284.275
IUPAC Name N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C14H12N4O3/c1-9-7-10(18-21-9)14(19)17-8-11-13(16-5-4-15-11)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,17,19)
Standard InChIKey UQEBQKCODUXJBK-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Solubility not available
PubChem Compound 119105852
Last Modified Aug 19 2023

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284.2696 g/mol